Anthracene-2,3,6,7-tetracarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
159113-89-0 |
|---|---|
Molecular Formula |
C18H10O8 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
anthracene-2,3,6,7-tetracarboxylic acid |
InChI |
InChI=1S/C18H10O8/c19-15(20)11-3-7-1-8-4-12(16(21)22)14(18(25)26)6-10(8)2-9(7)5-13(11)17(23)24/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI Key |
MRSWDOKCESOYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC3=CC(=C(C=C31)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Anthracene 2,3,6,7 Tetracarboxylic Acid and Its Derivatives
Direct Synthesis Routes from Anthracene (B1667546) Precursors
Direct approaches typically involve modifying an existing, pre-formed anthracene scaffold that already possesses substituents at the desired positions. These methods are often more straightforward if a suitable precursor is available.
A direct and efficient route to anthracene-2,3,6,7-tetracarboxylic acid involves the oxidation of an appropriately substituted anthracene precursor, such as 2,3,6,7-tetramethylanthracene. This method leverages the conversion of alkyl groups, typically methyl groups, into carboxylic acid functionalities using strong oxidizing agents. google.com Potent oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are commonly employed in aqueous or mixed solvent systems to facilitate this transformation. The reaction proceeds by oxidizing the four methyl groups on the anthracene core directly to carboxylic acids. This approach is valued for its high regioselectivity, as the positions of the final carboxylic acid groups are predetermined by the starting material. Yields for this method can be quite high, often exceeding 60%, although the efficiency is dependent on optimizing reaction conditions to prevent over-oxidation or the formation of anthraquinone (B42736) byproducts.
Table 1: Oxidation of 2,3,6,7-Tetramethylanthracene
| Starting Material | Oxidizing Agent | Product | Typical Yield | Key Features |
| 2,3,6,7-Tetramethylanthracene | Potassium permanganate (KMnO₄) | This compound | >60% | Direct, high-yield route. |
| 2,3,6,7-Tetramethylanthracene | Potassium dichromate (K₂Cr₂O₇) | This compound | 40-70% | Requires pure starting material. |
Another strategy involves the aromatization of a partially saturated anthracene core. While the direct dehydrogenation of octahydro-2,3,6,7-anthracenetetracarboxylic dianhydride (OHADA) to the fully aromatic tetracarboxylic acid is not commonly detailed, the principle of aromatizing a dihydroanthracene or tetrahydroanthracene (B13747835) intermediate is a known synthetic tactic. beilstein-journals.orgmdpi.comresearchgate.net For instance, in related syntheses of halogenated anthracenes, a key step is the oxidation/aromatization of a partially saturated precursor using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). beilstein-journals.orgresearchgate.net This type of reaction removes hydrogen atoms from the alicyclic rings, creating the fully conjugated π-system of the anthracene core. beilstein-journals.org Applying this strategy would involve synthesizing the alicyclic precursor first, followed by a final dehydrogenation step to yield the aromatic product. The success of such a route depends on the stability of the precursor and the efficiency of the aromatization step.
Indirect Synthetic Approaches via Functional Group Transformations
Indirect methods focus on constructing the anthracene scaffold itself or introducing the desired functional groups onto a simpler precursor through a series of transformations.
Synthesizing 2,3,6,7-tetrabromoanthracene provides a versatile intermediate from which the tetracarboxylic acid can be derived. nih.govdoaj.org The synthesis of this tetrabromide was first achieved via a four-step route starting from benzene (B151609), with a twofold Bergman cyclization as the key step. nih.gov An alternative route involves a cobalt-catalyzed cyclotrimerization followed by halodesilylation and an oxidation/aromatization step to yield 2,3,6,7-halogenated anthracenes. beilstein-journals.org Once 2,3,6,7-tetrabromoanthracene is obtained, the bromine atoms serve as functional handles for introducing carboxylic acid groups. nih.gov Standard organic transformations, such as metal-halogen exchange to form an organometallic intermediate followed by reaction with carbon dioxide, or conversion to nitriles with subsequent hydrolysis, can be employed to convert the C-Br bonds to C-COOH groups. This multi-step approach offers a pathway to the target molecule when direct oxidation precursors are unavailable.
Table 2: Diels-Alder Synthesis Pathway
| Step | Starting Materials | Key Transformation | Intermediate/Product |
| 1 | 1,2,4,5-Tetrakis(dibromomethyl)benzene (B83608), Butynedicarboxylate | Diels-Alder Reaction | 2,3,6,7-Anthracene tetracarboxylic acid tetraester |
| 2 | 2,3,6,7-Anthracene tetracarboxylic acid tetraester | Hydrolysis (e.g., with NaOH) | This compound |
| 3 | This compound | Dehydration (optional) | Anthracene-2,3,6,7-tetracarboxylic dianhydride |
The synthesis of complex derivatives or when direct precursors are inaccessible often requires sophisticated, multi-step strategies. An example is the synthesis of 2,3,6,7-anthracenetetracarbonitrile, a direct precursor to the tetracarboxylic acid (via hydrolysis). chemrxiv.org This method utilizes a stable, protected form of 1,2,4,5-benzenetetracarbaldehyde as a key precursor. chemrxiv.org The synthesis proceeds through a double intermolecular Wittig reaction, followed by a deprotection and an intramolecular double ring-closing condensation reaction to form the 2,3,6,7-substituted anthracene core. chemrxiv.orgbeilstein-journals.org This "double ring-closing" approach demonstrates an innovative way to build the challenging substitution pattern from a non-anthracene starting material. chemrxiv.org Similarly, the synthesis of other complex derivatives, such as 5,5′-(2,3,6,7-tetramethoxyanthracene-9,10-diyl)diisophthalic acid, involves multiple steps to construct a highly functionalized anthracene core for specific applications like metal-organic frameworks. rsc.org
Optimization of Reaction Conditions and Yields
The synthesis of this compound and its derivatives often involves multi-step processes where the optimization of reaction conditions is critical to achieving satisfactory yields and purity. Researchers have focused on several key parameters, including solvent selection, temperature control, and the nature of reagents and catalysts, to overcome challenges such as the low solubility of precursors and intermediates.
One common synthetic route involves the oxidation of 2,3,6,7-tetramethylanthracene. The efficiency of this oxidation step is highly dependent on the choice of oxidizing agent and reaction conditions. Strong oxidants like potassium permanganate are frequently used, and optimizing the solvent system (e.g., a mixture of pyridine (B92270) and water) and temperature is crucial for driving the reaction to completion while minimizing side reactions. google.com For instance, the oxidation of 2,3,6,7-tetramethyl triptycene, a related structure, is performed under reflux conditions in a mixed solvent of potassium permanganate, pyridine, and water to generate the corresponding tetracarboxylic acid. google.com Yields for such oxidation methods can often exceed 60%, varying with the specific substrate and conditions.
Another significant approach is the Diels-Alder reaction to construct the anthracene framework, followed by hydrolysis. A patented method describes reacting 1,2,4,5-tetrakis(dibromomethyl)benzene with butynedicarboxylate to form an intermediate, 2,3,6,7-anthracene tetracarboxylic acid tetraester. This intermediate's moderate solubility and polarity facilitate better reaction control and purification. Subsequent hydrolysis and dehydration yield the desired product. This method is noted as being suitable for large-scale production with yields reaching approximately 50%. nih.gov
In the synthesis of related derivatives, such as 2,3,6,7-anthracenetetracarbonitrile, a double intermolecular Wittig reaction is employed. This reaction is followed by a deprotection and a double ring-closing condensation. The deprotection step was optimized to occur in a 1:1 mixture of triflic acid and water at 60 °C, conditions which are effective without affecting the cyano groups. chemrxiv.org This multi-step synthesis ultimately provides the target compound in a good yield of 84%. beilstein-journals.orgbeilstein-journals.org
The table below summarizes various optimized reaction conditions and the resulting yields for the synthesis of this compound and closely related derivatives.
Table 1: Optimization of Reaction Conditions and Yields for Anthracene Derivatives
| Target Compound/Intermediate | Synthetic Method | Key Reagents & Conditions | Reported Yield |
|---|---|---|---|
| This compound | Oxidation | Potassium permanganate, pyridine-water mixed solvent, reflux | >60% |
| 2,3,6,7-Anthracene tetracarboxylic dianhydride | Diels-Alder Cycloaddition, Hydrolysis, Dehydration | 1,2,4,5-Tetrakis(dibromomethyl)benzene, butynedicarboxylate | ~50% nih.gov |
| 2,3,6,7-Anthracenetetracarbonitrile | Double Wittig Reaction & Ring-Closing | Protected 1,2,4,5-benzenetetracarbaldehyde, Wittig reagent; Triflic acid/water for deprotection | 84% beilstein-journals.orgbeilstein-journals.org |
| 9,10-disubstituted 2,3,6,7-tetraalkoxyanthracenes | Oxidation/Aromatization | Bi(OTf)₃/O₂ system | 58–87% beilstein-journals.orgbeilstein-journals.org |
| 2,3,6,7-Triptycene tetracarboxylic acid | Oxidation | Potassium permanganate, pyridine-water mixed solvent, reflux | Not specified |
Stereochemical Control and Regioselectivity in Synthesis
Given the planar and aromatic nature of the anthracene core, stereochemical control in the synthesis of this compound is not a primary concern. However, regioselectivity is of paramount importance. The synthesis must be precisely controlled to ensure the four carboxylic acid groups are attached specifically at the 2, 3, 6, and 7 positions, distinguishing the target molecule from other isomers such as anthracene-1,4,5,8-tetracarboxylic acid. Synthetic strategies are therefore designed around precursors that dictate this specific substitution pattern.
A highly effective method for ensuring the correct regiochemistry is to build the anthracene core from a pre-functionalized benzene ring. A notable example is the synthesis of 2,3,6,7-substituted derivatives via a double ring-closing condensation approach. chemrxiv.orgbeilstein-journals.org This strategy begins with a precursor like a protected 1,2,4,5-benzenetetracarbaldehyde. The 1,2,4,5-substitution pattern on the starting benzene ring directly maps onto the 2,3,6,7-positions of the anthracene product after the subsequent cyclization reactions, thereby guaranteeing the desired regioselectivity. chemrxiv.org
Another powerful strategy for achieving regiocontrol is the use of metal-catalyzed cyclotrimerization reactions. For instance, 2,3- and 2,3,6,7-halogenated anthracenes can be synthesized via a cobalt-catalyzed [2+2+2] cyclotrimerization. frontiersin.org The synthesis starts with specifically designed bis(propargyl)benzenes which, upon reaction with an alkyne like bis(trimethylsilyl)acetylene, yield the anthracene skeleton with substituents in the desired locations. frontiersin.orgresearchgate.net The structure of the bis(propargyl)benzene precursor is the key determinant of the final product's regiochemistry. frontiersin.org
Similarly, the synthesis of 2,3,6,7-tetrabromoanthracene, a valuable precursor for further functionalization, has been achieved with absolute regiocontrol using a double Bergman cyclization. beilstein-journals.org The key starting material for this reaction is 1,2,4,5-tetrakis(bromoethynyl)benzene. The twofold cyclization of this precursor inherently leads to the formation of the anthracene core with bromine atoms located exclusively at the 2, 3, 6, and 7 positions. beilstein-journals.org This method highlights a common theme in regioselective synthesis: the ultimate substitution pattern of the polycyclic aromatic product is encoded in the structure of the acyclic or monocyclic precursors.
The table below outlines key strategies employed to achieve regioselectivity in the synthesis of 2,3,6,7-substituted anthracenes.
Table 2: Strategies for Regiocontrol in the Synthesis of 2,3,6,7-Substituted Anthracenes
| Synthetic Strategy | Key Precursor | Mechanism | Outcome |
|---|---|---|---|
| Double Ring-Closing Condensation | Protected 1,2,4,5-benzenetetracarbaldehyde | Double Wittig reaction followed by intramolecular condensation builds the outer rings onto the central, pre-substituted benzene ring. chemrxiv.org | Guarantees the 2,3,6,7-substitution pattern on the final anthracene product. chemrxiv.org |
| Cobalt-Catalyzed [2+2+2] Cyclotrimerization | Bis(propargyl)benzenes | Cycloaddition of two alkyne units from the precursor and one external alkyne forms the anthracene core. frontiersin.org | The substitution pattern of the bis(propargyl)benzene directs the final regiochemistry of the anthracene derivative. frontiersin.orgresearchgate.net |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of protons (¹H), carbons (¹³C), and other NMR-active nuclei like fluorine-19 (¹⁹F).
Due to the inherent low solubility of Anthracene-2,3,6,7-tetracarboxylic acid, obtaining high-resolution NMR spectra in common solvents can be challenging. A common strategy to overcome this is to convert the acid into more soluble ester derivatives, such as the tetramethyl ester, which facilitates structural confirmation.
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of symmetry in the molecule. The symmetrical substitution pattern at the 2,3,6, and 7 positions results in chemically equivalent protons.
Aromatic Protons: The spectrum would be dominated by signals from the aromatic protons on the anthracene (B1667546) core. Protons at the 1, 4, 5, and 8 positions are chemically equivalent, as are the protons at the 9 and 10 positions. This would lead to two distinct signals in the aromatic region of the spectrum, typically observed between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns would confirm the substitution pattern.
Carboxylic Acid Protons: The four protons of the carboxylic acid groups (-COOH) are highly deshielded and would appear as a broad singlet far downfield, typically above 10 ppm. This signal is often exchangeable with deuterium (B1214612) when D₂O is added to the NMR solvent, causing the peak to disappear, which is a definitive test for acidic protons.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The symmetry of this compound simplifies its ¹³C NMR spectrum.
Carbonyl Carbons: The carbon atoms of the four carboxylic acid groups (-COOH) are expected to produce a signal in the highly deshielded region of the spectrum, typically between 165 and 185 ppm.
Aromatic Carbons: The spectrum will show distinct signals for the different types of carbon atoms in the anthracene ring. Due to symmetry, the 14 aromatic carbons will give rise to only a few signals. Carbons directly attached to the electron-withdrawing carboxylic acid groups (C-2, C-3, C-6, C-7) will be shifted downfield compared to the other aromatic carbons.
Table 1: Predicted NMR Spectral Data for this compound This table is based on established chemical shift ranges for analogous functional groups and structures, as direct experimental data for the acid is not widely published.
| Nucleus | Signal Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (H-1, H-4, H-5, H-8) | ~8.0 - 8.5 | Expected as a singlet or complex multiplet. |
| ¹H | Aromatic (H-9, H-10) | ~8.5 - 9.0 | Expected as a singlet. |
| ¹H | Carboxylic Acid (-COOH) | > 10 | Broad singlet, exchangeable with D₂O. |
| ¹³C | Aromatic (quaternary, C-C-COOH) | ~125 - 135 | Carbons attached to other carbons and a COOH group. |
| ¹³C | Aromatic (CH) | ~120 - 130 | Protonated aromatic carbons. |
| ¹³C | Carboxylic Acid (-COOH) | ~165 - 185 | Carbonyl carbon signal. |
For derivatives of this compound where fluorine atoms are introduced as substituents, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive characterization tool. nih.govwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org
The key advantages of ¹⁹F NMR for structural elucidation include:
High Sensitivity: The ¹⁹F nucleus is one of the most sensitive for NMR detection, after ¹H and ³H. wikipedia.org
Large Chemical Shift Dispersion: ¹⁹F chemical shifts span a very wide range (around 800 ppm), which minimizes signal overlap and makes it easier to identify individual fluorine environments, even in complex molecules. wikipedia.org
Spin-Spin Coupling: ¹⁹F nuclei couple with neighboring ¹H and ¹³C nuclei, providing valuable information about connectivity. The magnitude of these J-couplings can help determine the number of bonds separating the coupled nuclei, confirming the exact position of the fluorine substituent on the anthracene core. nih.gov
In a hypothetical fluorinated derivative, each chemically distinct fluorine atom would produce a unique signal in the ¹⁹F NMR spectrum. The splitting pattern of that signal would reveal the number of nearby protons, and more advanced 2D NMR experiments (like ¹H-¹⁹F HETCOR or ¹³C-¹⁹F HMBC) could be used to unambiguously map the entire molecular structure. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, probe the vibrations of molecular bonds. These vibrations are quantized and occur at specific frequencies, providing a characteristic "fingerprint" of the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of both the carboxylic acid functional groups and the aromatic anthracene core.
The primary vibrational modes and their expected wavenumber ranges are:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. libretexts.org This broadness is a hallmark of the hydrogen-bonded O-H group in carboxylic acid dimers.
C-H Stretch (Aromatic): Sharp, medium-intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which are characteristic of C-H bonds on an aromatic ring. vscht.cz
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band should appear in the range of 1760-1690 cm⁻¹. libretexts.org This intense band is due to the stretching of the carbonyl double bond and is a key indicator of the carboxylic acid group.
C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the anthracene ring system. vscht.cz
C-O Stretch and O-H Bend (Carboxylic Acid): A medium-intensity C-O stretching band can be found between 1320-1210 cm⁻¹, and O-H bending vibrations appear in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. libretexts.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium, Sharp |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1440 - 1210 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
For this compound (molecular formula C₁₈H₁₀O₈), the molecular weight is 354.27 g/mol . In a mass spectrum, the parent molecule is ionized to form a molecular ion (M⁺).
Molecular Ion Peak (M⁺): The spectrum is expected to show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (approximately m/z = 354). High-resolution mass spectrometry can determine this mass with high precision, confirming the elemental composition.
Fragmentation Pattern: The molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The fragmentation of aromatic carboxylic acids typically involves the loss of neutral molecules such as water (H₂O, loss of 18 amu), carbon monoxide (CO, loss of 28 amu), and carbon dioxide (CO₂, loss of 44 amu) from the carboxylic acid groups. The analysis of these fragment ions helps to piece together the structure of the parent molecule. A logical fragmentation pathway would involve the sequential loss of these small molecules from the four carboxylic acid moieties.
Applications in Metal Organic Frameworks Mofs and Coordination Polymers Cps
Design Principles and Ligand-Directed Self-Assembly
The predictable geometry and coordinating ability of anthracene-2,3,6,7-tetracarboxylic acid are central to the rational design of MOFs and CPs. The process of ligand-directed self-assembly allows for the construction of complex, ordered structures from simple molecular components.
The carboxylate groups can adopt various coordination modes, providing versatility in the construction of MOFs. This flexibility in coordination, combined with the ligand's inherent shape and symmetry, allows for the targeted synthesis of materials with specific pore sizes and shapes. The choice of a multicarboxylate ligand like this compound is a key factor in creating stable MOFs with high porosity. researchgate.net
The topology and functionality of MOFs and CPs constructed from this compound can be fine-tuned through several strategies. The geometry and length of the organic linker are primary determinants of the resulting framework's structure. researchgate.net By modifying the ligand or introducing other organic linkers with different geometries and functionalities, researchers can systematically alter the pore environment and, consequently, the material's properties.
Incorporating anthracene (B1667546) derivatives into MOFs can alter their photophysical properties. vt.edu The rigid framework can stabilize the chromophore, leading to longer excited-state lifetimes and higher quantum yields. vt.edu The coordination environment within the MOF can further tune these properties. vt.edu For example, the same anthracene-based ligand can lead to different topologies when incorporated into five different MOFs. vt.edu
Synthesis and Structural Diversity of Anthracene-Based MOFs/CPs
The synthesis of MOFs and CPs incorporating this compound typically involves the reaction of the ligand with a metal salt under specific conditions. The choice of synthetic method and metal ion has a profound impact on the final structure.
Hydrothermal and solvothermal methods are widely employed for the synthesis of anthracene-based MOFs and CPs. researchgate.netznaturforsch.com These techniques involve heating the reactants in a sealed vessel in the presence of water (hydrothermal) or an organic solvent (solvothermal). znaturforsch.com The elevated temperature and pressure facilitate the crystallization of the framework.
These methods are favored for their ability to produce high-quality, crystalline materials. The choice of solvent can also influence the resulting topology of the MOF. unimi.it For instance, a solvothermal reaction using a modulator can guide the assembly of specific molecular building blocks to form desired network topologies. rsc.org
For example, the reaction of an anthracene-based tetracarboxylic acid with various divalent metal ions such as Mn(II), Ni(II), Cd(II), Co(II), and Zn(II) under solvothermal conditions resulted in five different coordination polymers with varying topologies. researchgate.net Similarly, isostructural MOFs have been synthesized using Co(II) and Cd(II) with a tetracarboxylate anthracene ligand. d-nb.info The use of Fe(III) with the same ligand also leads to the formation of trinuclear secondary building units. d-nb.info Anthracene-based MOFs have also been reported with Ba(II) and lanthanide ions. vt.edu Lanthanide ions, in particular, are of interest due to their potential for creating luminescent materials. mdpi.comrsc.org
The table below summarizes some examples of MOFs synthesized with this compound and various metal ions, highlighting the resulting framework characteristics.
Table 1: Examples of Metal Ions Used in Anthracene-Based MOFs/CPs
| Metal Ion | Resulting Framework Characteristics |
|---|---|
| Mn(II), Ni(II), Cd(II), Co(II), Zn(II) | Formation of five distinct coordination polymers with different topologies, including 2D networks and 3D frameworks. researchgate.net |
| Co(II), Cd(II), Fe(III) | Tendency to form isostructural trinuclear secondary building units. d-nb.info |
| Ba(II) | Reported formation of anthracenic MOFs. vt.edu |
In MOFs derived from this compound, the carboxylate groups coordinate with the metal ions to form various SBUs. vt.edu For example, tetranuclear SBUs have been observed in a manganese-based MOF, leading to a two-dimensional network. researchgate.net The specific nature of the SBU, such as a dinuclear cadmium cluster, can direct the assembly of a complex 3D framework. rsc.org The SBU approach simplifies the complexity of MOF structures by considering the assembly of these larger, well-defined building blocks rather than individual atoms.
The geometry of SBUs can range from simple shapes like squares and tetrahedra to more complex arrangements like trigonal prisms and octahedra. caltech.eduberkeley.edu The linkage of these SBUs through the anthracene-based linkers leads to the formation of the extended, porous framework.
Analysis of Network Topologies and Interpenetration
The coordination of this compound or its derivatives with various metal ions leads to the formation of MOFs with a range of network topologies. The final topology is influenced by factors such as the coordination geometry of the metal ion, the conformation of the ligand, and the reaction conditions.
Interpenetration, where two or more independent networks are entangled, is a common phenomenon in MOFs and can significantly influence their porosity and properties. In some cases, MOFs based on anthracene derivatives have shown 3-fold interpenetrated frameworks with dia (diamondoid) or pcu (primitive cubic) topologies. acs.org The degree of interpenetration can be influenced by the synthetic conditions and the nature of the ancillary ligands used. acs.org
Table 1: Examples of Network Topologies in MOFs Based on an Anthracene Tetracarboxylic Acid Derivative.
| Metal Ion | Secondary Building Unit (SBU) | Network Topology | Dimensionality |
| Mn | Tetranuclear | (4,4) | 2D Layer → 3D Supramolecular |
| Ni | Tetranuclear | fsc | 3D Framework |
| Cd | Dimetal {Cd₂O₁₁} | PtS | 3D Framework |
| Co | - | nou | 3D Open Framework |
| Zn | - | nou | 3D Open Framework |
Functional Properties and Applications of Anthracene-Based MOFs/CPs
The incorporation of the anthracene moiety into MOF structures imparts them with unique functional properties, particularly in the realms of luminescence and gas adsorption.
Anthracene and its derivatives are well-known for their strong fluorescence, a property that is often retained or modulated upon their incorporation into MOF structures.
The luminescence of MOFs constructed from this compound is typically ligand-based, originating from the π→π or π→n electronic transitions of the anthracene core. mdpi.comvt.edu The emission spectra of these MOFs often exhibit the characteristic vibronic structure of the anthracene chromophore. mdpi.com However, the rigidity of the framework can reduce non-radiative decay pathways, potentially leading to longer excited-state lifetimes and higher quantum yields compared to the free ligand in solution. vt.edu
The photoluminescence of these MOFs can be significantly quenched by the presence of certain guest molecules, particularly electron-deficient nitroaromatic compounds. acs.org This quenching effect forms the basis for their application in chemical sensing. The primary mechanisms responsible for this quenching are believed to be photoinduced electron transfer (PET) and resonance energy transfer (RET). rsc.org In the case of nitroaromatics, the electron-rich excited state of the anthracene linker can transfer an electron to the electron-deficient nitroaromatic molecule, leading to a non-radiative decay pathway and quenching of the fluorescence. acs.org Intermolecular interactions between the anthracene units within the framework can also influence the photophysical properties, sometimes leading to broadened and redshifted emission spectra. vt.edu
Anthracene itself is a well-known organic scintillator, a material that emits light upon exposure to ionizing radiation. This property can be transferred to MOFs that use anthracene-based linkers. mdpi.com When high-energy radiation interacts with the MOF, it can excite the anthracene units, leading to radioluminescence. mdpi.com A key advantage of incorporating anthracene into a rigid MOF structure is the spatial isolation of the chromophores. mdpi.com This can minimize the tendency of anthracene molecules to form dimers upon excitation, a process that often leads to non-radiative decay and reduced scintillation efficiency in the bulk solid. mdpi.com Research on lanthanide-based MOFs with anthracene-dicarboxylate linkers has shown that these materials exhibit ligand-based radioluminescence upon exposure to ionizing radiation. mdpi.com The spectral features of the radioluminescence are consistent with the emission from isolated ligand units within the 3D network. mdpi.com
The fluorescence quenching phenomenon in anthracene-based MOFs makes them highly promising materials for the sensitive and selective detection of various analytes. researchgate.net A significant area of application is the detection of nitroaromatic compounds, which are common components of explosives. acs.orgrsc.org MOFs based on anthracene derivatives have demonstrated high sensitivity for detecting analytes such as nitrobenzene (B124822) (NB) and 2,4,6-trinitrophenol (TNP) in solution. acs.org The porous nature of the MOFs allows for the diffusion of analyte molecules into the framework, where they can interact with the fluorescent anthracene linkers and cause a quenching of the emission. acs.org
In addition to nitroaromatics, these luminescent MOFs have been employed for the detection of metal ions. For example, certain cadmium(II)-based MOFs with anthracene ligands have shown satisfactory sensitivity and selectivity for the detection of Fe³⁺ and Cr₂O₇²⁻ ions. acs.org The mechanism of quenching by metal ions can involve electron transfer or the absorption of the excitation/emission energy by the metal ion.
The pH-dependent fluorescence of some MOFs also opens up possibilities for their use as pH sensors. Nanoscale MOFs have been investigated for real-time intracellular pH sensing in live cells, demonstrating the potential for these materials in biological applications. acs.org
Table 2: Examples of Luminescence-Based Sensing with Anthracene-Derivative MOFs.
| MOF System | Analyte | Sensing Mechanism | Reference |
| Cd-based MOFs | Nitrobenzene (NB) | Fluorescence Quenching | acs.org |
| Cd-based MOFs | 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching | acs.org |
| Cd(II)-MOFs | Fe³⁺ ion | Fluorescence Quenching | acs.org |
| Cd(II)-MOFs | Cr₂O₇²⁻ ion | Fluorescence Quenching | acs.org |
| Zn/Cd-based MOFs | Various Nitroaromatics | Fluorescence Quenching | rsc.org |
The permanent porosity of MOFs makes them excellent candidates for gas storage and separation applications. unt.edu MOFs constructed from this compound or its derivatives can exhibit significant gas uptake capacities, which are influenced by their specific surface area, pore volume, and the chemical nature of the framework. unt.eduusf.edu
For example, a porous coordination network, PCN-14, synthesized from an anthracene-based tetracarboxylate ligand, demonstrated a high excess hydrogen adsorption capacity of 2.70 wt % at 77 K and 760 Torr. unt.edu This material also showed a high methane (B114726) adsorption capacity of 230 v/v at 290 K and 35 bar, which exceeds the U.S. Department of Energy target for methane storage. usf.edu The high gas uptake in PCN-14 is attributed to its nanoscopic cages and the aromatic nature of the anthracene rings. unt.edu
While specific data for CO₂ adsorption in MOFs based on this compound is not extensively detailed in the provided search results, the general principles of CO₂ capture in MOFs are applicable. researchgate.net Features such as open metal sites, pore size and functionality, and framework flexibility play crucial roles in CO₂ adsorption. The presence of polar functional groups and the tuning of pore dimensions are key strategies to enhance CO₂ uptake and selectivity over other gases like N₂ and CH₄. tue.nlnih.gov The inherent porosity and the potential for functionalization of anthracene-based MOFs make them promising platforms for further investigation in the context of carbon capture and separation.
Magnetic Exchange Coupling in Polynuclear Clusters
Metal-organic frameworks synthesized using anthracene-based tetracarboxylic acid ligands have demonstrated the presence of magnetic exchange coupling within their polynuclear metallic clusters. For instance, magnetic susceptibility measurements have confirmed such interactions among the metal ions of tetranuclear clusters in certain MOFs. researchgate.net This coupling arises from the through-bond and through-space interactions between the magnetic orbitals of adjacent metal ions, which are mediated by the organic linker.
In some cobalt(II)-based coordination polymers, weak antiferromagnetic coupling between the Co(II) ions has been observed. nih.gov The nature and strength of this magnetic exchange are influenced by several factors, including the identity of the metal ion, the coordination geometry, and the distance and orientation of the metal centers as dictated by the rigid anthracene-based linker. The ability to tune these magnetic properties opens up possibilities for the development of novel magnetic materials with potential applications in data storage and spintronics.
For example, studies on nanographene-metal coordination complexes have shown that the magnetic exchange energy between unpaired π-electrons of the organic ligand and the d-electrons of the central metal atoms (Fe or Co) can be significant, with values around 9 meV for iron and 5 meV for cobalt. nih.gov These findings highlight the potential for engineering π-d exchange coupling strength in such coordination systems, paving the way for the design of extended radical metal-organic frameworks with tailored magnetic properties. nih.gov
Table 1: Magnetic Exchange Interactions in Metal-Organic Coordination Systems
| Metal Ion | Exchange Energy (meV) | Type of Coupling |
| Fe | 9 | π-d coupling |
| Co | 5 | π-d coupling |
Note: Data is based on studies of nanographene-metal coordination complexes and serves as an illustrative example of magnetic exchange interactions in similar systems.
Photocatalytic Activity (e.g., Dye Degradation)
The photocatalytic properties of MOFs derived from anthracene-based ligands have been a key area of investigation, particularly for the degradation of organic dyes in wastewater. The anthracene core of the ligand can act as a photosensitizer, absorbing light and initiating the generation of reactive oxygen species that can break down pollutant molecules.
For instance, certain anthracene-based MOF nanosheets have shown notable photocatalytic performance in the degradation of various organic dyes under visible light irradiation. mdpi.com The efficiency of this degradation is dependent on the specific dye and the reaction conditions.
Table 2: Photocatalytic Degradation of Organic Dyes by Anthracene-Based MOF Nanosheets
| Dye Pollutant | Degradation Efficiency (%) after 120 min | Rate Constant (k) (min⁻¹) |
| Methyl Orange (MO) | 74.5 | 0.0123 |
| Crystal Violet (CV) | 85.5 | 0.0153 |
| Methylene (B1212753) Blue (MB) | 90.7 | 0.0158 |
Data adapted from a study on the photocatalytic performance of AMOF nanosheets. mdpi.com
Furthermore, two specific anthracene-based MOFs, Eu-ADBA and In-ADBA, have demonstrated high photocatalytic activity for the degradation of rhodamine B and methylene blue in water. rsc.org This highlights the potential of these materials as effective photocatalysts for environmental remediation. The photocatalytic mechanism generally involves the generation of electron-hole pairs upon light absorption, which then react with water and oxygen to produce highly reactive hydroxyl and superoxide (B77818) radicals that degrade the dye molecules. mdpi.com
Framework Stability and Durability Under Various Conditions
A critical factor for the practical application of MOFs is their stability under various environmental conditions. MOFs constructed with anthracene-based tetracarboxylic acids have shown promising thermal and chemical stability.
The rigid aromatic structure of the anthracene linker contributes to high thermal stability, with some frameworks reported to be stable at temperatures above 400°C. researchgate.net For example, a zirconium-based MOF utilizing a 9,10-dicarboxylic acid anthracene ligand, UIO-66 (H₂DCA), was found to be thermally stable up to 583 K. jkcs.or.kr
Table 3: Thermal Stability of UIO-66 (H₂DCA)-1 Compared to Other MOFs
| Material | Thermal Stability (K) |
| UIO-66 (H₂DCA)-1 | 583 |
| Other MOF materials | Varies |
Data from a study on the stability of zirconium metal organic frameworks. jkcs.or.kr
Advanced Polymeric Materials Derived from Anthracene 2,3,6,7 Tetracarboxylic Acid Derivatives
Synthesis of High-Performance Polyimides (PIs) and Copolymers
The synthesis of high-performance polyimides (PIs) from anthracene-based monomers involves specific strategies to create polymers with tailored properties. The choice of monomers and the polymerization process are critical in determining the final characteristics of the material.
A key monomer derived from anthracene-2,3,6,7-tetracarboxylic acid is the cycloaliphatic tetracarboxylic dianhydride, octahydro-2,3,6,7-anthracenetetracarboxylic dianhydride (OHADA). mdpi.comresearchgate.net This monomer is synthesized to produce novel colorless polyimides. mdpi.comresearchgate.net The use of cycloaliphatic dianhydrides like OHADA in combination with aromatic diamines is a common strategy to create semi-cycloaliphatic PIs. mdpi.com This approach helps to inhibit the formation of insoluble salts that can occur when using cycloaliphatic diamines, allowing the polymerization to proceed more smoothly. mdpi.com
Other derivatives, such as 9,10-dialkyloxy-1,2,3,4,5,6,7,8-octahydro-2,3,6,7-anthracenetetracarboxylic-2,3:6,7-dianhydrides, have also been synthesized and polymerized with aromatic diamines like 4,4'-oxydianiline (B41483) to create PIs with alkyloxy side chains. researchgate.net These modifications to the anthracene (B1667546) core structure are designed to influence properties such as solubility and glass transition temperature. researchgate.net
The synthesis of polyimides is generally a two-step process. researchgate.netissp.ac.ru The first step is a polyaddition reaction between a dianhydride (like OHADA) and a diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to form a poly(amic acid) (PAA) precursor. mdpi.comresearchgate.net The second step is imidization, where the PAA undergoes cyclodehydration to form the final polyimide. researchgate.net This can be achieved either through thermal treatment or by chemical methods using dehydrating agents and catalysts like acetic anhydride (B1165640) and pyridine (B92270). issp.ac.rumdpi.com
In the case of the OHADA monomer, its polyaddition with 2,2′-bis(trifluoromethyl)benzidine (TFMB) proved challenging, as the reaction mixture remained inhomogeneous. mdpi.comresearchgate.net However, a modified one-pot process was successfully applied to this system. mdpi.comresearchgate.net The resulting OHADA-based PI powders demonstrated high solubility in various solvents, allowing for the formation of homogeneous solutions with high solid content (20–30 wt%), which is advantageous for processing. mdpi.comresearchgate.net Solution casting of these PAA solutions followed by thermal imidization yields the final PI films. mdpi.com
The molecular design and steric structure of the dianhydride monomer are crucial factors that influence polymerizability and the properties of the resulting polymer. mdpi.com The reactivity of cycloaliphatic dianhydrides can vary significantly. For instance, the polymerizability of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTA) with TFMB is insufficient, resulting in a PAA with poor film-forming ability. mdpi.com 1S,2R,4S,5R-Cyclohexanetetracarboxylic dianhydride (H-PMDA) shows slightly better polymerizability but still yields brittle films. mdpi.com In contrast, 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) exhibits much higher polymerizability due to the ring strain in its acid anhydride groups. mdpi.com
The novel OHADA monomer was developed to improve polymerizability through its unique spacer effect while enhancing the glass transition temperature (Tg) of the final PI film due to its rigid, ladder-like structure that lacks rotatable single bonds. mdpi.com The steric hindrance related to functional groups can also impact reactivity; for example, the relatively low polymerizability of H-PMDA is attributed to steric hindrance from its adjacent bis-exo functional groups. mdpi.com The specific steric structure of OHADA is a key factor that governs its polymerization behavior and the processability of the derived polyimides. mdpi.comresearchgate.net
Structure-Performance Relationships in Anthracene-Derived Polyimides
The chemical structure of the monomers directly dictates the macroscopic properties of the final polyimide films. By carefully selecting the dianhydride and diamine components, properties such as mechanical strength and optical clarity can be precisely controlled. researchgate.netrsc.org
The mechanical properties of polyimide films derived from OHADA have been investigated. Solution casting of the PAA from OHADA and various diamines, followed by thermal imidization, produces ductile films. mdpi.com For example, the polyimide film derived from OHADA and 2,2′-bis(trifluoromethyl)benzidine (TFMB) exhibits robust mechanical performance. The specific values for tensile strength, tensile modulus, and elongation at break highlight the relationship between the rigid ladder-like structure of the OHADA monomer and the mechanical integrity of the polymer. mdpi.com The incorporation of an amide-containing diamine (AB-TFMB) with OHADA also results in a ductile film with significant mechanical strength. mdpi.com
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|---|
| OHADA | TFMB | 98.1 | 2.35 | 6.4 |
| OHADA | AB-TFMB | 142.1 | 3.89 | 6.5 |
A primary advantage of using cycloaliphatic dianhydrides like OHADA is the ability to produce highly transparent, colorless polyimides. mdpi.comresearchgate.net Traditional aromatic polyimides are often colored yellow or brown due to the formation of intra- and intermolecular charge-transfer (CT) complexes between the electron-donating diamine units and the electron-accepting dianhydride units. nih.govresearchgate.net The non-conjugated cycloaliphatic structure of OHADA effectively hinders the formation of these CT complexes, which prevents the absorption of visible light and results in excellent optical transparency. mdpi.comresearchgate.net
Polyimide films derived from OHADA exhibit high light transmittance across the visible spectrum and very low yellowness index (YI) values, making them suitable for optoelectronic applications. mdpi.comresearchgate.net The combination of OHADA with an amide-containing diamine maintains this high optical transparency. mdpi.com
| Dianhydride | Diamine | Transmittance at 400 nm (%) | Yellowness Index (YI) | Film Thickness (μm) |
|---|---|---|---|---|
| OHADA | TFMB | 88.6 | 1.7 | 14.1 |
| OHADA | AB-TFMB | 88.1 | 2.1 | 13.5 |
Thermoplasticity of Polyimide Films
Polyimide (PI) films derived from derivatives of this compound have demonstrated noteworthy thermoplastic characteristics. This property is particularly evident in polyimides synthesized from the cycloaliphatic tetracarboxylic dianhydride, octahydro-2,3,6,7-anthracenetetracarboxylic dianhydride (OHADA). The unique and rigid, ladder-like structure of the OHADA monomer contributes to the resulting polyimides' high glass transition temperatures (Tg) and excellent thermoplasticity. mdpi.com
A specific example is the polyimide film resulting from the polyaddition of OHADA and 2,2′-bis(trifluoromethyl)benzidine (TFMB). This PI film, while not exhibiting a low linear coefficient of thermal expansion, possesses excellent thermoplasticity, which is likely a reflection of its distinct steric structure. mdpi.comresearchgate.net The thermoplastic nature of these materials is a significant characteristic, as thermoplastic polyimides are of great interest for applications in the electronic and electrical industries. mdpi.com
The thermoplasticity of these polyimide films can be evaluated through dynamic mechanical analysis (DMA), which provides insight into the material's viscoelastic properties as a function of temperature. The thermoplasticity index, represented as -d log E′/dT, where E' is the storage modulus and T is the temperature, is a key parameter derived from DMA curves. A higher thermoplasticity index indicates a more pronounced thermoplastic behavior.
Research findings have highlighted the superior thermoplasticity of the OHADA/TFMB polyimide system when compared to other systems, such as those based on 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA). researchgate.net
Table 1: Thermoplastic Properties of Polyimide Films Derived from this compound Derivatives
| Polyimide System | Glass Transition Temperature (Tg) | Key Thermoplastic Characteristics |
| OHADA/TFMB | ~300 °C | Excellent thermoplasticity, attributed to its unique steric structure. mdpi.comresearchgate.net |
| OHADA/Amide-containing diamine | 355 °C | Enhanced Tg while maintaining excellent solubility and high optical transparency. mdpi.com |
The solution-cast films from OHADA-based polyimides are not only colorless and ductile but also exhibit high glass transition temperatures. researchgate.net For instance, the OHADA/TFMB system has a Tg of approximately 300 °C. mdpi.com The incorporation of an amide-containing diamine can further increase the Tg to 355 °C while preserving high optical transparency and excellent solubility. mdpi.com The high solubility of the polyimide powder in various solvents allows for the formation of homogeneous and stable solutions with high solid content, which is advantageous for processing. researchgate.net
Theoretical and Computational Investigations of Anthracene 2,3,6,7 Tetracarboxylic Acid and Its Derivatives
Density Functional Theory (DFT) Studies
DFT has become a standard method for investigating the quantum mechanical properties of molecules, balancing computational cost and accuracy. It is widely used to determine ground-state geometries, electronic structures, and reactivity parameters.
The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. DFT calculations are used to find the lowest-energy (most stable) geometry of a molecule by optimizing the positions of its atoms. A key aspect of the conformational analysis for molecules like Anthracene-2,3,6,7-tetracarboxylic acid is the orientation of the carboxylic acid substituents relative to the planar anthracene (B1667546) core.
While detailed DFT studies specifically on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from crystallographic data of its ester derivative, tetramethyl anthracene-2,3,6,7-tetracarboxylate. researchgate.netnih.govnih.gov X-ray diffraction studies of this derivative reveal that the molecule is not perfectly planar. researchgate.netnih.govnih.gov The carboxylic groups are twisted out of the plane of the central anthracene ring system. In the crystal structure, the two independent carboxylate planes form significant dihedral angles with the mean aromatic plane, measured at 41.32° and -38.35°. researchgate.netnih.govnih.gov This twisting is a result of steric hindrance between the substituents, which forces them out of coplanarity to achieve a more stable energetic conformation.
Computational studies on related anthracene-dicarboxylic acids, such as the 2,6- and 1,4-isomers, show that the lowest-energy conformation occurs when the carboxylic acid groups are coplanar with the anthracene moiety (a dihedral angle of 0°). scispace.com However, the energy barrier for rotation of these groups is relatively small, suggesting that deviations from planarity, as seen in the tetracarboxylated derivative, are expected, especially with increased substitution and steric crowding. scispace.com
Table 1: Selected Dihedral Angles in Tetramethyl Anthracene-2,3,6,7-tetracarboxylate
| Parameter | Value (°) |
|---|---|
| Dihedral Angle (Carboxylate Plane 1 vs. Aromatic Plane) | 41.32 |
| Dihedral Angle (Carboxylate Plane 2 vs. Aromatic Plane) | -38.35 |
Data sourced from X-ray crystallography of the co-crystal of tetramethyl anthracene-2,3,6,7-tetracarboxylate and its dioxoanthracene derivative. researchgate.netnih.govnih.gov
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most readily accepts an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net
For anthracene and its derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic core. The introduction of substituents significantly perturbs these orbitals. Carboxylic acid groups are electron-withdrawing, and their presence is expected to lower the energy levels of both the HOMO and LUMO. This effect is due to the inductive and resonance effects of the carbonyl and hydroxyl moieties.
Table 2: Representative Calculated HOMO-LUMO Gaps for Anthracene and a Derivative
| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| Anthracene | -5.48 | -1.97 | 3.51 |
| Naphthalene | -6.14 | -1.93 | 4.21 |
Values calculated at the B3LYP/6-31G(d) level of theory. researchgate.net
In the context of organic semiconductor materials, the efficiency of charge transport is paramount. Two key parameters evaluated through DFT calculations are the reorganization energy (λ) and the charge transfer integral. The reorganization energy is the energy required for a molecule's geometry to relax after it has gained or lost an electron. It is composed of two parts: the energy change of the neutral molecule adopting the geometry of the ion, and the energy change of the ion adopting the geometry of the neutral molecule. A lower reorganization energy is desirable for efficient charge transport, as it indicates a smaller structural barrier for an electron or hole to hop from one molecule to the next. nih.govacs.org
Computational studies on various anthracene derivatives have shown that chemical modification can significantly impact reorganization energies. researchgate.netpku.edu.cn For example, the introduction of bulky side groups can alter both the internal reorganization energy and the intermolecular packing, which in turn affects charge mobility. nih.govpku.edu.cn The addition of electron-withdrawing groups, such as the four carboxylic acid groups in this compound, would be expected to influence the reorganization energy for both holes (λh) and electrons (λe). Studies on other functionalized anthracenes show that hole reorganization energies are often more sensitive to substitution than electron reorganization energies. pku.edu.cn A comprehensive DFT study would be required to quantify these values for the specific tetracarboxylic acid derivative and predict its potential as a hole-transporting or electron-transporting material.
Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity, chemical hardness, and softness from the electronic energy of the system. Chemical hardness (η) is a measure of the molecule's resistance to a change in its electron distribution or charge transfer. It is approximated as half of the HOMO-LUMO gap (η ≈ (ELUMO – EHOMO) / 2). A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity. Conversely, a "soft" molecule has a small gap and is more reactive.
Related reactivity indices, such as the electronic chemical potential and the global electrophilicity index, can also be derived from HOMO and LUMO energies. These indices are valuable for predicting the reactive behavior of the molecule in chemical reactions. Given that the four carboxylic acid groups are electron-withdrawing, they would increase the electrophilicity of the anthracene core, making it more susceptible to nucleophilic attack compared to unsubstituted anthracene. A full DFT calculation would be necessary to provide quantitative values for the chemical hardness and other reactivity indices for this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
While DFT is primarily a ground-state theory, its extension, Time-Dependent DFT (TD-DFT), is a powerful and widely used computational method for studying the properties of molecules in their electronic excited states. It is particularly effective for predicting optical absorption and emission spectra. acs.org
TD-DFT calculations can simulate the UV-visible absorption spectrum of a molecule by calculating the vertical excitation energies from the ground state to various excited states. The wavelength of maximum absorption (λmax) corresponds to the lowest-energy allowed electronic transition, which is often the HOMO→LUMO transition. researchgate.net
For anthracene derivatives, the position of the absorption and emission maxima is highly dependent on the substituents. scispace.com TD-DFT studies on anthracene-dicarboxylic acids have shown that the addition of carboxyl groups perturbs the electronic transitions of the anthracene core. scispace.com These groups can cause a shift in the absorption and emission wavelengths, often to longer wavelengths (a bathochromic or red shift). This is due to the extension of the π-conjugated system and the stabilization of the LUMO.
Similarly, TD-DFT can be used to calculate emission energies by first optimizing the geometry of the molecule in its first excited state and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima is the Stokes shift, a phenomenon that is also influenced by substituent-induced geometric relaxation in the excited state. scispace.com For this compound, TD-DFT calculations would be essential to predict its photophysical properties and assess its suitability for applications in areas like fluorescence sensing or organic light-emitting diodes (OLEDs). nih.gov
Analysis of Oscillator Strengths and Excited-State Geometries
The photophysical behavior of a molecule is fundamentally linked to its electronic transitions and the geometric changes that occur upon excitation. Theoretical calculations, particularly using DFT and TD-DFT, are instrumental in elucidating these characteristics. While direct computational studies on this compound are not extensively documented, valuable insights can be drawn from systematic investigations of closely related isomers, such as 2,6-anthracenedicarboxylic acid (2,6-ADCA). scribd.comresearchgate.netcolab.wsscispace.com
Computational analyses reveal that the positioning of carboxylic acid groups on the anthracene core significantly influences the molecular geometry. For isomers like 2,6-ADCA, the lowest-energy conformation in both the ground state (S₀) and the first excited state (S₁) is planar. researchgate.netscispace.com In this configuration, the carboxylic acid groups are coplanar with the aromatic anthracene ring, corresponding to a dihedral angle of approximately 0°. researchgate.netcolab.wsscispace.com This planarity is maintained upon electronic excitation, indicating minimal structural reorganization between the ground and excited states for this substitution pattern. researchgate.netscispace.com Given the symmetric substitution in this compound, a similar planar geometry is expected, which enhances the π-conjugated system across the molecule.
The oscillator strength (f) is a dimensionless quantity that expresses the probability of an electronic transition. TD-DFT calculations for the lowest-energy singlet transition (S₀ → S₁) in protonated 2,6-ADCA show that the oscillator strength remains relatively consistent regardless of the carboxylic acid's dihedral angle. scribd.com This suggests a robust electronic transition associated with the anthracene core.
The table below summarizes key computational findings for 2,6-anthracenedicarboxylic acid, which serves as a model for understanding the properties of the tetracarboxylic acid analogue.
| Parameter | Finding for 2,6-ADCA (Analogue) | Methodology | Reference |
|---|---|---|---|
| Ground-State Geometry (S₀) | The lowest-energy conformation is planar, with carboxylic acid groups coplanar with the anthracene ring (θ ≈ 0°). | DFT | researchgate.netcolab.wsscispace.com |
| Excited-State Geometry (S₁) | The molecule remains planar upon excitation, with minimal change from the ground-state geometry. | TD-DFT | researchgate.netscispace.com |
| Calculated Oscillator Strength (f) | 0.05 - 0.07 for the lowest-energy singlet transition in the protonated state. | TD-DFT | scribd.com |
These findings indicate that the 2,3,6,7-substitution pattern is conducive to a rigid and planar molecular structure that persists in the excited state, a desirable property for applications in optoelectronics and as linkers in metal-organic frameworks.
Ab Initio Molecular Dynamics (AIMD) Simulations
Information regarding Ab Initio Molecular Dynamics (AIMD) simulations specifically for this compound is not available in the reviewed scientific literature.
Computational Prediction of Chiroptical Properties and Absolute Configuration
This compound is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it does not exhibit chiroptical properties such as optical rotation or electronic circular dichroism (ECD). However, if chirality is introduced into the molecule, for example, by the attachment of a chiral substituent, the resulting derivative would exist as a pair of enantiomers. Determining the absolute configuration of such chiral molecules is a critical step in stereochemistry.
Computational methods, particularly the combination of DFT and TD-DFT, have become a cornerstone for the reliable assignment of absolute configurations. nih.govunipi.it The general and widely accepted methodology involves a comparison between the experimental ECD spectrum of a chiral compound and the theoretically calculated spectrum.
The computational procedure follows a well-defined workflow:
Conformational Search: A thorough search for all possible stable conformations of the chiral molecule is performed using molecular mechanics or other efficient methods.
Geometry Optimization: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, typically using DFT (e.g., with the B3LYP functional and a suitable basis set like 6-31G(d)). nih.gov
ECD Calculation: For each optimized conformer, the ECD spectrum is calculated using TD-DFT. This step computes the vertical excitation energies and the corresponding rotatory strengths (R) for a number of excited states. unipi.itunits.it
Spectral Simulation: The calculated excitation energies and rotatory strengths are convoluted with Gaussian functions to simulate a theoretical ECD spectrum for each conformer.
Boltzmann Averaging: The final theoretical ECD spectrum is obtained by averaging the spectra of all significant conformers based on their calculated relative energies and corresponding Boltzmann population distribution at a given temperature.
Comparison and Assignment: The resulting theoretical ECD spectrum is compared with the experimental spectrum. A good match between the calculated spectrum of a specific enantiomer (e.g., the R-enantiomer) and the experimental data allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound. nih.gov
For a hypothetical chiral derivative of this compound, this computational approach would be the method of choice to determine its absolute stereochemistry, providing a powerful alternative to X-ray crystallography, especially for non-crystalline samples.
Supramolecular Chemistry and Self Assembly with Anthracene Based Systems
Exploitation of Non-Covalent Interactions for Assembly (e.g., Hydrogen Bonding, π-π Stacking)
The self-assembly of anthracene-based systems into well-defined structures is primarily driven by a combination of non-covalent interactions, with hydrogen bonding and π-π stacking playing pivotal roles. rsc.orgnih.gov These interactions, though individually weak compared to covalent bonds, act cooperatively to direct the organization of molecules into stable, ordered arrangements.
π-π Stacking: The large, electron-rich π-system of the anthracene (B1667546) core is predisposed to π-π stacking interactions. acs.org These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings. The geometry of the stacking (e.g., face-to-face, parallel-displaced, or edge-to-face) significantly affects the electronic and photophysical properties of the resulting assembly. acs.orgresearchgate.net Functionalization of the anthracene core can tune the electronic properties of the aromatic system, thereby modulating the strength and nature of the π-π stacking. rsc.org In some cases, the presence of π-π interactions between anthracene rings makes the resulting compounds susceptible to [4+4] photodimerization reactions. researchgate.net
The synergy between hydrogen bonding and π-π stacking is a key design element in the supramolecular chemistry of anthracene derivatives. Studies have shown that hydrogen bonding can influence the π-electron density of the aromatic rings, which in turn affects the strength of the π-π stacking interaction. rsc.org This cooperative effect is fundamental to achieving complex and stable supramolecular architectures. nih.gov
| Interaction Type | Description | Role in Assembly | Example Moiety |
|---|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. | Provides directionality and strength to the assembly, forming extended networks. researchgate.net | Carboxylic acid groups (-COOH) |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. acs.org | Drives the packing of planar anthracene cores, influencing photophysical properties. acs.org | Anthracene aromatic core |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. fortunejournals.com | Contributes to the overall stability and close packing of molecules in the solid state. researchgate.net | Entire molecular structure |
Design of Anthracene-Functionalized Molecular Species for Ordered Assemblies
The rational design of anthracene-based molecules is crucial for controlling their self-assembly into functional supramolecular structures. By strategically modifying the anthracene backbone with various functional groups, it is possible to tailor the intermolecular interactions and thus direct the formation of specific architectures with desired properties. mdpi.comacs.org
The synthesis of 2,3,6,7-substituted anthracene derivatives, such as Anthracene-2,3,6,7-tetracarboxylic acid, presents a synthetic challenge but offers a powerful route to precisely control molecular assembly. chemrxiv.orgbeilstein-journals.orgbeilstein-journals.org The symmetric placement of the four carboxylic acid groups in this molecule provides a highly directional and multivalent building block for constructing metal-organic frameworks (MOFs) and other coordination polymers. In these structures, the tetracarboxylic acid acts as a polydentate ligand, linking metal centers into extended one-, two-, or three-dimensional networks.
Beyond MOFs, functionalization allows for the tuning of solid-state order and crystal morphology. For example, the introduction of bulky substituents like triisopropylsilylethynyl (TIPS) groups can isolate the anthracene chromophores, leading to plate-shaped crystals with bright emission. acs.orgresearchgate.net In contrast, altering the position and type of substituents can promote face-to-face π-stacking, resulting in needle-shaped crystals with efficient waveguiding properties. acs.orgresearchgate.net This demonstrates how directed functionalization can be an effective approach for tailoring the optical and electronic properties of crystalline organic materials. acs.org
Supramolecular Recognition and Chemo-sensing Applications
The unique photophysical properties of the anthracene chromophore, particularly its strong fluorescence, make it an excellent component for the development of chemosensors. rroij.com Anthracene-based supramolecular systems can be designed to selectively bind specific ions or molecules (analytes), resulting in a detectable change in their fluorescence signal (e.g., enhancement or quenching). mdpi.combgsu.edu
The design of these chemosensors often involves integrating a recognition unit (receptor) with the anthracene fluorophore. The receptor is tailored to bind selectively to the target analyte through non-covalent interactions such as hydrogen bonding, electrostatic interactions, or metal-ligand coordination. researchgate.net For example, an anthracene-based tripodal ligand, when protonated, can effectively bind various anions like fluoride (B91410) and sulfate (B86663) through a combination of electrostatic and hydrogen bonding interactions, leading to an enhancement in fluorescence intensity. researchgate.net
Anthracene-containing supramolecular systems have been developed for the detection of a wide range of analytes. mdpi.com These include:
Metal Ions: Sensors have been designed where the fluorescence is either enhanced or quenched upon binding to specific metal ions such as Zn²⁺, Cd²⁺, Cu²⁺, or Hg²⁺. researchgate.net
Anions: Receptors capable of recognizing biologically and environmentally important anions, including phosphates (like ATP), carboxylates, and halides, have been successfully integrated with anthracene fluorophores. bgsu.eduresearchgate.net
Neutral Molecules: Fluorescent chemosensors have been created for the detection of neutral molecules like urea (B33335) in various solvents. rroij.com
These anthracene-based systems can act as "off-on-off" or "on-off" fluorescent switches, where the signal is modulated by the presence of the analyte or changes in environmental conditions like pH. researchgate.net The high sensitivity and selectivity of these chemosensors make them valuable tools in chemical, biological, and environmental sciences. mdpi.com
| Anthracene Derivative Type | Target Analyte(s) | Sensing Mechanism | Observed Signal Change |
|---|---|---|---|
| Anthracene-based tripodal ligand researchgate.net | Anions (Fluoride, Chloride, Bromide, Sulfate, Nitrate) | Hydrogen bonding and electrostatic interactions | Fluorescence enhancement |
| Anthracene-l-histidine conjugate researchgate.net | pH, Metal Ions (Zn²⁺, Cd²⁺, Cu²⁺, Ni²⁺, etc.) | Coordination and pH-dependent protonation | Fluorescence enhancement or quenching |
| Bisantrene (anthracene with imidazolium (B1220033) hydrazone receptors) bgsu.edu | ATP, F⁻, Cl⁻, AcO⁻, H₂PO₄⁻ | Anion recognition | Fluorescence amplification (for ATP) or quenching |
| Anthracene-based macrocyclic receptors rroij.com | Urea | Photo-induced electron transfer (PET) | Fluorescence change |
Emerging Research Directions and Future Perspectives
Development of Multifunctional Materials Incorporating Anthracene-2,3,6,7-tetracarboxylic Acid
A significant area of emerging research is the incorporation of this compound into multifunctional materials, particularly metal-organic frameworks (MOFs). The rigid, planar, and aromatic nature of the anthracene (B1667546) core, combined with the versatile coordination chemistry of the four carboxylic acid groups, allows for the construction of porous materials with a unique combination of properties, including luminescence, thermal stability, and catalytic activity.
Furthermore, the extended π-system of the anthracene unit can facilitate charge transfer processes, opening up possibilities for photocatalytic applications. Research has shown that MOFs constructed from anthracene-based linkers can effectively degrade organic pollutants under light irradiation. The combination of these functionalities within a single material is a key advantage, allowing for the development of "all-in-one" platforms for environmental remediation and monitoring.
| Material | Metal Node(s) | Key Properties | Potential Applications |
|---|---|---|---|
| Lanthanide-based MOFs | Ln³⁺ (e.g., Eu³⁺, Tb³⁺) | Luminescence, Porosity | Optical sensing, Gas adsorption |
| Transition Metal-based MOFs | e.g., Fe³⁺, Cu²⁺ | Thermal stability (>400°C), Microporosity | Catalysis, Gas separation |
| Coordination Polymers | Various | Diverse coordination modes (μ₂-η²:η², μ₄-bridging), Tunable topology | Luminescent materials, Structural diversity |
Novel Synthetic Methodologies for Enhanced Scalability and Sustainability
While the potential of this compound is evident, its widespread application is contingent on the development of efficient, scalable, and sustainable synthetic methods. Traditional synthetic routes can be lengthy and may involve harsh reaction conditions or expensive reagents. Consequently, a key research direction is the exploration of novel synthetic strategies that address these limitations.
One promising approach is the use of a double ring-closing condensation reaction. This method has been demonstrated for the synthesis of 2,3,6,7-anthracenetetracarbonitrile, which can be a precursor to the tetracarboxylic acid, with a reported yield of 84%. beilstein-journals.orgbeilstein-journals.org Another avenue being explored is the direct oxidation of more readily available precursors, such as 2,3,6,7-tetramethylanthracene. This method can achieve yields exceeding 60% and offers a more direct route to the desired product.
Furthermore, a patented method describes the synthesis of the corresponding dianhydride via a Diels-Alder reaction of 1,2,4,5-tetrakis(dibromomethyl)benzene (B83608) with a dienophile, followed by hydrolysis. This route is reported to be suitable for large-scale industrial production with a yield of approximately 50%. Research into cobalt-catalyzed [2+2+2] cyclotrimerization reactions also presents a potential pathway for constructing the anthracene core with the desired substitution pattern in good yields. beilstein-journals.org
Future efforts in this area will likely focus on optimizing these novel methodologies to improve yields, reduce the number of synthetic steps, and utilize more environmentally benign reagents and solvents. The development of continuous flow processes could also be a key factor in enhancing the scalability of production.
| Synthetic Method | Key Features | Reported Yield | Potential for Scalability/Sustainability |
|---|---|---|---|
| Double Ring-Closing Condensation | Synthesis of 2,3,6,7-anthracenetetracarbonitrile precursor | 84% beilstein-journals.orgbeilstein-journals.org | Promising for targeted derivatives |
| Direct Oxidation | Oxidation of 2,3,6,7-tetramethylanthracene | >60% | More direct route, potentially more sustainable |
| Diels-Alder Reaction | Synthesis of the dianhydride | ~50% | Suitable for large-scale industrial production |
| Cobalt-Catalyzed Cyclotrimerization | Construction of the anthracene core | Good yields reported for related derivatives beilstein-journals.org | Offers a novel synthetic pathway |
Expansion of Applications in Optoelectronics, Catalysis, and Advanced Sensing Technologies
Building on the fundamental properties of this compound and its derivatives, researchers are actively exploring a wider range of applications in high-performance technologies.
In the field of optoelectronics , the inherent fluorescence of the anthracene core is a key attribute. Anthracene derivatives have been investigated for use in organic light-emitting diodes (OLEDs). The ability to tune the emission color and improve quantum efficiency through chemical modification of the this compound molecule is a primary focus. Furthermore, its electron-accepting properties make it a candidate for use in organic photovoltaics and as a sensitizer (B1316253) for organic photoconductors.
In catalysis , MOFs and coordination polymers derived from this compound are showing significant promise. The porous nature of these materials allows for the encapsulation or support of catalytically active species, while the anthracene linker itself can participate in photocatalytic processes. For example, Eu-ADBA, a MOF constructed with an anthracene-based linker, has demonstrated the ability to photodegrade antibiotics like tetracycline (B611298) and organic dyes such as rhodamine B and methylene (B1212753) blue. rsc.orgresearchgate.net
The development of advanced sensing technologies is another rapidly expanding area. The luminescence of MOFs incorporating this compound can be quenched or enhanced in the presence of specific analytes, forming the basis for highly sensitive and selective chemical sensors. For instance, an indium-based MOF (In-ADBA) has shown excellent fluorescence detection capabilities for antibiotics like nitrofurazone (B1679002) and nitrofurantoin, as well as nitroaromatic compounds such as 2,4,6-trinitrophenol. rsc.orgresearchgate.net The ability to detect these environmentally and security-relevant compounds highlights the significant potential of these materials.
| Application Area | Material System | Targeted Functionality/Analyte | Reported Performance Highlights |
|---|---|---|---|
| Optoelectronics | Anthracene derivatives | Organic Light-Emitting Diodes (OLEDs) | Potential for tunable emission and high quantum efficiency |
| Photocatalysis | Eu-ADBA (MOF) | Degradation of Tetracycline, Rhodamine B, Methylene Blue | Effective photodegradation of organic pollutants rsc.orgresearchgate.net |
| Advanced Sensing | In-ADBA (MOF) | Antibiotics (Nitrofurazone, Nitrofurantoin) | Excellent fluorescence detection via quenching effect rsc.orgresearchgate.net |
| Nitroaromatics (2,4,6-Trinitrophenol) |
Q & A
Q. What are the optimized synthetic routes for Anthracene-2,3,6,7-tetracarboxylic acid, and how do they address historical challenges?
The compound is synthesized in three steps via a modified protocol that improves upon older methods requiring costly reagents and low yields. Key innovations include:
- Use of ester/acid chloride intermediates to enhance solubility and polymerizability of precursors .
- Hydrolysis of anthracene diimide in NaOH to yield the tetracarboxylic acid, followed by purification via potassium salt formation .
- Avoidance of anthraquinone formation during oxidation steps, a common issue in earlier syntheses . Challenges like precursor insolubility were mitigated by optimizing reaction conditions (e.g., solvent selection and temperature).
Q. How can solubility issues of this compound derivatives be addressed during polymerization?
Solubility is improved by:
- Synthesizing ester derivatives (e.g., tetrakis(methoxycarbonyl)anthracene) for better solubility in organic solvents .
- Converting the acid to its dianhydride form using triethylamine and phosgene in methylene chloride, enabling solution-phase chemistry for polyimide synthesis .
- Employing potassium salts of the acid for aqueous-phase reactions, though direct characterization remains challenging due to limited solubility .
Q. What characterization techniques are most effective for verifying the purity and structure of this compound?
Key methods include:
- NMR spectroscopy : and NMR in DMSO-d₆ confirm esterification and anhydride formation (e.g., δ 3.91 ppm for methoxy groups in tetramethyl esters) .
- Mass spectrometry : FAB-MS provides molecular ion peaks (e.g., m/z 410 for tetramethyl esters) .
- Thermal analysis : TGA reveals thermal stability of polymers derived from the acid, with decomposition temperatures exceeding 300°C .
Advanced Research Questions
Q. How can syn/anti isomer separation be achieved during monomer synthesis, and what impact does isomerism have on polymer properties?
Isomer separation remains unresolved in current methods. Potential strategies include:
Q. What experimental designs are recommended for studying Diels-Alder reactivity of this compound-based polymers?
Methodological considerations include:
- Using mono-functional dienophiles (e.g., N-phenylmaleimide) to avoid premature crosslinking .
- Monitoring reaction progress via fluorescence quenching, as anthracene’s emission decreases upon adduct formation .
- Optimizing solvent polarity (e.g., DMF vs. THF) to balance reaction rate and polymer solubility .
Q. How does the integration of this compound into metal-organic frameworks (MOFs) enhance material properties?
The anthracene core enables:
- Luminescence : Fluorescence in MOFs for optical sensing applications .
- Thermal stability : High decomposition temperatures (>400°C) due to rigid aromatic linkers .
- Porosity : Microporous structures for gas adsorption, though pore size depends on coordination geometry (e.g., Fe³⁺ vs. Cu²⁺ nodes) .
Q. What strategies improve the thermal stability of polyimides derived from this compound dianhydride?
Enhancements include:
- Co-polymerization with aromatic diamines (e.g., 4-aminophenyl ether) to increase rigidity .
- Balancing anthracene content: Higher anthracene ratios improve stability but reduce processability .
- Post-polymerization crosslinking via Diels-Alder reactions to reinforce the network .
Data Contradictions and Validation
Q. How can researchers resolve discrepancies in reported yields for this compound synthesis?
Earlier methods (e.g., Marschalk’s 5-step route) report <5% yields due to anthraquinone byproducts, while modern protocols achieve >30% yields via optimized oxidation and purification . Validations should:
Q. Why do some studies report intractable polymer networks during Diels-Alder crosslinking, while others achieve controlled reactions?
Contradictions arise from dienophile functionality:
- Difunctional maleimides cause rapid crosslinking, leading to gels .
- Mono-functional dienophiles enable stepwise adduct formation, as shown in studies using N-phenylmaleimide .
Methodological Recommendations
Q. What protocols are advised for synthesizing this compound dianhydride?
Q. How should researchers design polyimide films for flexible electronics using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
